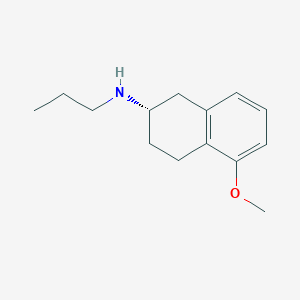

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

Description

Properties

IUPAC Name |

(2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJPCRXVYMMSJY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H]1CCC2=C(C1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444040 | |

| Record name | (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101403-24-1 | |

| Record name | (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

Introduction

This compound, a chiral aminotetralin derivative, serves as a crucial building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate for the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[1][2] The stereochemistry at the C2 position is paramount for the pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, robust and efficient enantioselective synthetic pathways are of high interest to researchers and drug development professionals.

This guide provides a detailed exploration of the prevalent synthetic strategies for obtaining the (S)-enantiomer of 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. We will delve into the synthesis of the key precursor, 5-methoxy-2-tetralone, and subsequently examine the critical stereoselective methodologies, including modern catalytic asymmetric reductive amination and classical chiral resolution. The causality behind experimental choices and detailed protocols are provided to ensure both theoretical understanding and practical applicability.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule reveals a convergent strategy hinging on the formation of the chiral amine center. The N-propyl group can be introduced via reductive amination of a tetralone core. This disconnection strategy simplifies the complex target into a more accessible achiral ketone precursor, 5-methoxy-2-tetralone. This ketone, in turn, can be synthesized from simpler aromatic starting materials.

Strategy 1: Catalytic Asymmetric Reductive Amination

This modern approach offers a highly efficient and atom-economical route to the target compound. It combines the amination and reduction steps into a single, enantioselective transformation. [2]The use of a chiral Brønsted acid catalyst, such as a chiral phosphoric acid, in combination with a mild reducing agent like a Hantzsch ester, allows for the direct formation of the (S)-amine with high enantiomeric excess. [1] Mechanism Insight: The ketone first reacts with n-propylamine to form an iminium ion intermediate. The chiral phosphoric acid catalyst coordinates to this iminium ion, creating a chiral environment. This chiral complex then preferentially accepts a hydride from the Hantzsch ester from one specific face, leading to the formation of the (S)-enantiomer of the amine.

Experimental Protocol: Asymmetric Reductive Amination[1][2]

-

To a solution of 5-methoxy-2-tetralone in a suitable solvent (e.g., toluene or dichloromethane), add n-propylamine.

-

Add the chiral phosphoric acid catalyst (typically 1-5 mol%).

-

Add the Hantzsch ester as the hydride source.

-

Stir the reaction mixture at the specified temperature (can range from room temperature to elevated temperatures) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC, GC-MS).

-

Upon completion, perform an aqueous workup. Typically, this involves washing with a basic solution (e.g., sodium bicarbonate) to remove the acidic catalyst, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude (S)-amine can be purified by column chromatography or by conversion to its hydrochloride salt and subsequent recrystallization.

Strategy 2: Chiral Resolution of Racemic Amine

This classical method involves the initial synthesis of a racemic mixture of the amine, followed by separation of the enantiomers. While less direct than asymmetric catalysis, it is a well-established and reliable technique.

Step 2a: Synthesis of Racemic 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

The racemic amine is prepared by standard reductive amination. [3] Protocol:

-

Dissolve 5-methoxy-2-tetralone and n-propylamine in a solvent such as methanol or ethanol.

-

Add a reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in a portion-wise manner. The pH is often maintained slightly acidic to promote iminium ion formation without degrading the reducing agent.

-

Stir the reaction at room temperature until the starting ketone is consumed.

-

Quench the reaction and perform a standard aqueous workup.

-

Isolate the crude racemic amine for use in the resolution step.

Step 2b: Resolution via Diastereomeric Salt Formation

The racemic amine is reacted with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (notably, solubility) and can be separated.

Protocol:

-

Dissolve the racemic amine in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). [4]2. Add a solution of a chiral acid, such as (S)-mandelic acid or another suitable resolving agent, to the amine solution. [1]3. Allow the mixture to cool slowly to promote the crystallization of one of the diastereomeric salts. The salt of the desired (S)-amine with the (S)-acid, or the (R)-amine with the (S)-acid, will preferentially crystallize depending on the solvent system and the specific salt's solubility.

-

Collect the precipitated salt by filtration. The enantiomeric purity of the salt can be enhanced by recrystallization.

-

Liberate the free (S)-amine by treating the isolated diastereomeric salt with a base (e.g., NaOH or Na₂CO₃ solution) and extracting the amine into an organic solvent.

-

Wash, dry, and concentrate the organic layer to yield the enantiomerically enriched (S)-amine.

Part 3: Final Product Isolation and Characterization

The final product, this compound, is often isolated and stored as its hydrochloride salt to improve stability and handling characteristics. [5][6] Protocol: Hydrochloride Salt Formation[2]

-

Dissolve the purified (S)-amine free base in a suitable solvent such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, or diethyl ether.

-

Add a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl) dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Stir the resulting slurry, often with gentle heating (e.g., 60-65°C), to ensure complete salt formation and improve the crystal structure.

-

Cool the mixture and collect the solid product by filtration.

-

Wash the solid with cold solvent and dry under vacuum to yield this compound hydrochloride.

Characterization Data

The identity and purity of the final product must be confirmed through rigorous analytical testing.

| Property | Typical Value |

| Molecular Formula | C₁₄H₂₁NO · HCl [2] |

| Molecular Weight | 255.79 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | Specific to the salt form and purity |

| Optical Rotation | [α]D: Negative value for the (S)-enantiomer |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spectrometry | [M+H]⁺ corresponding to the free base |

| Enantiomeric Purity (HPLC) | >99% ee |

References

- Source: Google Patents (CN113233964A)

- Title: 5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)

-

Title: Facile Synthesis of 5-Methoxy-3-methyl-2-tetralone Source: Acta Chemica Scandinavica URL: [Link]

- Source: Google Patents (CN101468946A)

-

Title: Synthesis of 5-Methoxy-6-isopropyl-1-tetralone Source: ResearchGate URL: [Link]

-

Title: Synthesis scheme for 2-(N,N-dipropyl)amino-5-hydroxytetralin... Source: ResearchGate URL: [Link]

-

Title: Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 Source: SENOVA PHARMA URL: [Link]

-

Title: Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid Source: ResearchGate URL: [Link]

Sources

- 1. 1148154-91-9|(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 2. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply [senovaph.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 2-Propylamino-5-methoxytetralin (EVT-1197629) | 3899-07-8 [evitachem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound hydrochloride_TargetMol [targetmol.com]

An In-Depth Technical Guide to (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: A Key Intermediate in Dopaminergic Drug Synthesis

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. This chiral aminotetralin derivative is a critical intermediate in the synthesis of the non-ergoline dopamine agonist, Rotigotine, which is utilized in the management of Parkinson's disease and restless legs syndrome. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, and the pharmacological context of its structural class. While the intrinsic biological activity of this specific intermediate is not extensively documented, this guide extrapolates its likely properties based on the well-established pharmacology of related 2-aminotetralin derivatives and its ultimate conversion to Rotigotine.

Introduction: The Significance of a Precursor

This compound, with the Chemical Abstracts Service (CAS) number 101403-24-1, represents a cornerstone in the synthetic pathway towards Rotigotine.[1] The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, known for its interaction with monoamine receptors, particularly dopamine and serotonin receptors.[2][3] The stereochemistry at the C2 position and the nature of the N-alkyl substituent are critical determinants of receptor affinity and functional activity. This guide will dissect the key chemical attributes of this molecule, providing a foundational understanding for its application in pharmaceutical synthesis and research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug intermediate is paramount for process development, formulation, and quality control. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO | [4] |

| Molecular Weight | 219.32 g/mol | [4] |

| CAS Number | 101403-24-1 | [4] |

| IUPAC Name | (2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | [4] |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| Melting Point (HCl Salt) | 270.2-270.4 °C | |

| pKa (Predicted) | 10.26 ± 0.20 | Inferred from related structures |

| logP (Predicted) | 2.94 | Inferred from related structures |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt is likely soluble in water. | Inferred |

Synthesis and Stereochemistry

The synthesis of this compound is a multi-step process where the establishment of the correct stereochemistry at the C2 position is the most critical aspect. The general synthetic strategy involves the formation of the 2-aminotetralin core followed by N-alkylation.

Synthesis of the Chiral Precursor: (S)-2-amino-5-methoxytetralin

The synthesis of the chiral amine precursor can be achieved through two primary routes: asymmetric synthesis or resolution of a racemic mixture.

-

Asymmetric Synthesis: Modern synthetic methods often employ chiral catalysts or auxiliaries to directly produce the desired enantiomer. One such approach involves the asymmetric reductive amination of 5-methoxy-2-tetralone.[5]

-

Resolution of Racemic 2-amino-5-methoxytetralin: A classical and robust method involves the formation of diastereomeric salts using a chiral resolving agent, such as mandelic acid.[6] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization, followed by liberation of the desired enantiopure amine.

N-Propylation: A Key Transformation

The final step in the synthesis of the title compound is the introduction of the N-propyl group. This is typically achieved through reductive amination of the primary amine, (S)-2-amino-5-methoxytetralin, with propionaldehyde.

Experimental Protocol: Reductive Amination (Exemplary)

Causality: Reductive amination is a highly efficient method for forming C-N bonds. The reaction proceeds via the in-situ formation of an imine or enamine intermediate from the reaction of the primary amine with propionaldehyde, which is then reduced by a suitable reducing agent to the secondary amine. Sodium triacetoxyborohydride is often the reagent of choice as it is mild, selective for the reduction of iminium ions in the presence of the aldehyde, and does not require strictly anhydrous conditions.

-

Reaction Setup: To a solution of (S)-2-amino-5-methoxytetralin hydrochloride in a suitable solvent such as 1,2-dichloroethane or methanol, is added a base (e.g., triethylamine) to liberate the free amine.

-

Imine Formation: Propionaldehyde (1.1-1.5 equivalents) is added to the reaction mixture, and the solution is stirred at room temperature to facilitate the formation of the corresponding imine.

-

Reduction: Sodium triacetoxyborohydride (1.5-2.0 equivalents) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting amine.

-

Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 3. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C14H21NO | CID 10727609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: A Technical Guide to its Presumed Mechanism of Action as a Dopaminergic Agent

Abstract

This technical guide provides an in-depth analysis of the presumed mechanism of action of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, a key aminotetralin derivative. While primarily recognized as a crucial intermediate in the synthesis of the non-ergoline dopamine agonist Rotigotine, the structural similarity and the established pharmacology of the aminotetralin class strongly suggest its own intrinsic activity at dopamine receptors. This document synthesizes available data on structurally related compounds, particularly Rotigotine, to construct a detailed pharmacological profile. We will explore its likely interactions with dopamine receptor subtypes, the subsequent downstream signaling cascades, and the functional consequences of these interactions. Furthermore, this guide outlines the fundamental experimental protocols employed to characterize such compounds, offering insights into the methodological rationale for researchers in drug discovery and development.

Introduction: The Aminotetralin Scaffold and its Dopaminergic Significance

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with monoamine receptors, particularly dopamine receptors. This compound belongs to this class of compounds and is a direct precursor to Rotigotine, a potent dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome. Given this close biosynthetic relationship and shared structural features, it is highly probable that this compound exhibits a pharmacological profile that mirrors, at least to some extent, that of Rotigotine. This guide will, therefore, use Rotigotine as a primary surrogate to elucidate the mechanism of action of its methoxy-protected precursor.

Molecular Mechanism of Action: A Focus on Dopamine Receptor agonism

The primary mechanism of action for aminotetralin derivatives like this compound is presumed to be direct agonism at dopamine receptors. The central nervous system contains five main subtypes of dopamine receptors, broadly classified into two families: the D1-like family (D1 and D5) and the D2-like family (D2, D3, and D4).

Receptor Binding Profile: An Inferred Affinity Landscape

| Receptor Subtype | Rotigotine Ki (nM) | Presumed Activity of this compound |

| Dopamine Receptors | ||

| D1 | 83[1][2] | Agonist |

| D2 | 13.5[1][2] | Agonist |

| D3 | 0.71[1][2] | High-affinity Agonist |

| D4.2 | 3.9[1] | Agonist |

| D5 | 5.4[1][2] | Agonist |

| Serotonin Receptors | ||

| 5-HT1A | 30[1] | Agonist |

| Adrenergic Receptors | ||

| α2B | 27[1] | Antagonist |

Table 1: Inferred Receptor Binding Profile based on Rotigotine Data

Downstream Signaling Pathways: From Receptor Binding to Cellular Response

The functional consequence of receptor binding is the activation of intracellular signaling cascades. As a presumed dopamine agonist, this compound would modulate these pathways in a subtype-specific manner.

D1-like receptors are coupled to the Gs/olf family of G-proteins.[3][4] Agonist binding to these receptors leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] Increased intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase-1 (PP1), leading to an overall increase in the phosphorylation state of numerous proteins involved in neurotransmission and synaptic plasticity.[[“]]

Caption: D1-like Receptor Signaling Pathway

In contrast to D1-like receptors, D2-like receptors are coupled to the Gi/o family of G-proteins.[3][4] Agonist binding to these receptors inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.[5][6] This results in a decrease in the phosphorylation of PKA targets.

Furthermore, the dissociation of the Gβγ subunits from the Gαi/o protein upon receptor activation can independently modulate other signaling pathways. These include the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability, and the inhibition of voltage-gated calcium channels.

Caption: D2-like Receptor Signaling Pathway

Experimental Methodologies for Characterization

The elucidation of a compound's mechanism of action relies on a suite of robust and validated experimental techniques. For a putative dopamine agonist like this compound, the following assays are fundamental.

Radioligand Binding Assays

Principle: These assays directly measure the affinity of a test compound for a specific receptor. A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing that receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and from this, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki).

Step-by-Step Methodology:

-

Membrane Preparation: Cells expressing the dopamine receptor subtype of interest are harvested and homogenized to create a membrane preparation.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2/D3 receptors) and a range of concentrations of the test compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 and subsequently the Ki value.

Causality and Self-Validation: The use of a specific radioligand for each receptor subtype ensures target specificity. The inclusion of a "non-specific binding" control (a high concentration of a known unlabeled ligand) allows for the accurate determination of specific binding, thereby validating the assay's results.

Caption: Radioligand Binding Assay Workflow

Functional Assays: Measuring Cellular Responses

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

Principle: These assays directly measure the functional consequence of D1-like or D2-like receptor activation by quantifying changes in intracellular cAMP levels. For D1-like receptors, agonist stimulation leads to an increase in cAMP, while for D2-like receptors, it causes a decrease. These changes can be measured using various techniques, including competitive immunoassays (e.g., HTRF) or reporter gene assays where the expression of a reporter gene (e.g., luciferase) is under the control of a cAMP-responsive element (CRE).

Step-by-Step Methodology (Reporter Gene Assay):

-

Cell Line Generation: A stable cell line is created that expresses the dopamine receptor of interest and a reporter gene construct (e.g., CRE-luciferase).

-

Cell Plating: The cells are plated in a multi-well plate.

-

Compound Treatment: The cells are treated with various concentrations of the test compound.

-

Incubation: The cells are incubated to allow for receptor activation and subsequent reporter gene expression.

-

Lysis and Substrate Addition: The cells are lysed, and the substrate for the reporter enzyme (e.g., luciferin for luciferase) is added.

-

Signal Detection: The light output (luminescence) is measured using a luminometer.

-

Data Analysis: The dose-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the compound.

Causality and Self-Validation: The use of a specific receptor-expressing cell line ensures that the observed response is mediated by the target of interest. The dose-dependent nature of the response provides further validation. Control experiments with known agonists and antagonists are essential to confirm the assay's performance.

Principle: This functional assay measures the initial step of G-protein activation. In the presence of a non-hydrolyzable GTP analog, [35S]GTPγS, agonist binding to a GPCR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. The amount of incorporated radioactivity is directly proportional to the extent of G-protein activation.[8]

Step-by-Step Methodology:

-

Membrane Preparation: Similar to radioligand binding assays, a membrane preparation from cells expressing the receptor of interest is used.

-

Assay Setup: Membranes are incubated with GDP, [35S]GTPγS, and various concentrations of the test compound.

-

Incubation: The reaction is allowed to proceed for a defined period.

-

Termination and Filtration: The reaction is stopped, and the membranes are collected by filtration.

-

Scintillation Counting: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified.

-

Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for G-protein activation.

Causality and Self-Validation: This assay directly measures a proximal event in GPCR signaling, providing a clear link between receptor occupancy and G-protein activation. The agonist-stimulated increase in [35S]GTPγS binding is a hallmark of a functional response and can be blocked by a known antagonist, thus validating the specificity of the assay.

Conclusion

While direct pharmacological data for this compound remains to be fully elucidated in the public domain, its structural identity as a 2-aminotetralin and its role as a key precursor to the potent dopamine agonist Rotigotine provide a strong basis for predicting its mechanism of action. It is highly probable that this compound functions as a dopamine receptor agonist, with a potential preference for the D2-like family of receptors, particularly the D3 subtype. Its activity would be mediated through the modulation of intracellular cAMP levels and Gβγ-subunit signaling. The experimental methodologies outlined in this guide provide a robust framework for the definitive characterization of its pharmacological profile, which would be of significant interest to the fields of neuropharmacology and medicinal chemistry.

References

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.

- Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205.

- Scheller, D., Ullmer, C., Berkels, R., Gwarek, M., & Lübbert, H. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(1), 73-86.

- Jenner, P. (2005). The pharmacology of rotigotine-a novel dopamine agonist for the treatment of Parkinson's disease. Journal of the Neurological Sciences, 239(1), 1-10.

-

PubChem. (n.d.). Rotigotine. National Center for Biotechnology Information. Retrieved from [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assays. Retrieved from [Link]

Sources

- 1. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 6. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

An In-Depth Technical Guide to the Receptor Binding Profile of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is a key aminotetralin derivative with significant importance in medicinal chemistry, primarily recognized as a crucial intermediate in the synthesis of the non-ergoline dopamine agonist, Rotigotine. Understanding the receptor binding characteristics of this molecule is paramount for elucidating its intrinsic pharmacological activity and for the rational design of novel central nervous system (CNS) agents. This technical guide provides a comprehensive analysis of the anticipated receptor binding profile of this compound, drawing upon structure-activity relationships (SAR) within the 2-aminotetralin class and the well-documented pharmacology of its successor, Rotigotine. The primary focus of this guide is to delineate its expected interactions with dopaminergic and serotonergic systems, detail the experimental methodologies for determining such interactions, and contextualize its pharmacological significance.

Introduction: The Significance of 2-Aminotetralin Scaffolds in Neuropharmacology

The 2-aminotetralin scaffold is a privileged structure in neuropharmacology, forming the core of numerous compounds that exhibit high affinity and selectivity for various neurotransmitter receptors, particularly dopamine and serotonin receptors. The rigidified phenethylamine backbone of the aminotetralin structure allows for specific conformational presentations to the receptor binding pocket, leading to potent and stereoselective interactions.

This compound belongs to this important class of molecules. Its structure embodies key pharmacophoric elements that suggest a strong potential for interaction with G-protein coupled receptors (GPCRs) in the CNS. The stereochemistry at the C2 position, the nature of the N-alkyl substituent, and the substitution pattern on the aromatic ring are all critical determinants of its receptor binding affinity and functional activity.

Predicted Receptor Binding Profile

Primary Targets: Dopamine Receptors

The 2-aminotetralin class of compounds is well-known for its interaction with dopamine receptors. The (S)-enantiomer of many 2-aminotetralins is associated with potent dopaminergic activity. Given that this compound is a direct precursor to the potent dopamine agonist Rotigotine, it is highly probable that this compound itself possesses significant affinity for dopamine D2-like receptors (D2, D3, and D4).

The pharmacology of Rotigotine is instructive in this regard. Rotigotine exhibits high affinity for the dopamine D3 receptor, followed by D2 and D1 receptors[1][2]. It acts as a full agonist at these receptors[1]. It is therefore anticipated that this compound will also display a preference for D2-like receptors, likely acting as an agonist. The N-propyl substituent is a common feature in many potent dopamine agonists and is known to confer high affinity.

Table 1: Anticipated Dopamine Receptor Binding Profile of this compound (Inferred)

| Receptor Subtype | Predicted Affinity (Ki) | Predicted Functional Activity | Rationale |

| Dopamine D3 | High (Low nM) | Agonist | Precursor to Rotigotine, which has very high D3 affinity. |

| Dopamine D2 | High (Low to Mid nM) | Agonist | The 2-aminotetralin scaffold and N-propyl group are favorable for D2 agonism. |

| Dopamine D1 | Moderate (Mid to High nM) | Agonist | Rotigotine has moderate D1 affinity and agonist activity. |

| Dopamine D4 | Moderate (Mid nM) | Agonist | Rotigotine demonstrates moderate affinity for the D4 receptor. |

| Dopamine D5 | Moderate (Mid nM) | Agonist | Rotigotine shows moderate affinity for the D5 receptor. |

Secondary Targets: Serotonin Receptors and Others

Beyond the dopaminergic system, many 2-aminotetralin derivatives exhibit significant affinity for serotonin receptors, particularly the 5-HT1A subtype. Rotigotine itself has a notable affinity for the 5-HT1A receptor, where it acts as a partial agonist, and also interacts with α2B-adrenergic receptors as an antagonist[1][2]. This suggests that this compound may also possess affinity for these receptors.

Table 2: Anticipated Secondary Receptor Binding Profile of this compound (Inferred)

| Receptor Subtype | Predicted Affinity (Ki) | Predicted Functional Activity | Rationale |

| Serotonin 5-HT1A | Moderate (Mid nM) | Partial Agonist | A common target for 2-aminotetralins and a known target of Rotigotine. |

| Adrenergic α2B | Moderate (Mid to High nM) | Antagonist | Based on the antagonist activity of Rotigotine at this receptor. |

Experimental Methodologies for Determining Receptor Binding Profile

The determination of a compound's receptor binding profile is a cornerstone of preclinical drug discovery. The following protocols outline the standard methodologies used to ascertain the affinity and functional activity of a compound like this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This technique relies on the competition between a radiolabeled ligand with known high affinity and selectivity for the receptor and the unlabeled test compound.

Step-by-Step Protocol for a Dopamine D2 Receptor Binding Assay:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a tissue homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).

-

Add increasing concentrations of the test compound, this compound.

-

To determine non-specific binding, include wells with the radioligand and a high concentration of a known D2 antagonist (e.g., haloperidol).

-

Add the prepared cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

-

-

Detection and Data Analysis:

-

Following incubation, rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filter mats in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Diagram 1: Experimental Workflow for Radioligand Binding Assay

A schematic of the key steps in a radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. These assays measure the downstream signaling events that occur upon receptor activation.

Example: cAMP Assay for Dopamine D1 Receptor (Gs-coupled)

-

Cell Culture: Use cells expressing the human dopamine D1 receptor, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cyclic AMP (cAMP).

-

Assay Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Include a positive control (a known D1 agonist like SKF-38393) and a negative control (vehicle).

-

Incubate for a specific period.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).

-

Diagram 2: Dopamine D1 Receptor Signaling Pathway

Activation of the Gs-coupled D1 receptor leads to cAMP production.

Structure-Activity Relationship (SAR) Insights

The predicted receptor binding profile of this compound is strongly supported by the established SAR of the 2-aminotetralin class:

-

Stereochemistry: The (S)-configuration at the 2-position is generally crucial for high-affinity binding and agonist activity at D2-like dopamine receptors.

-

N-Substitution: The N-propyl group is often optimal for D2 and D3 receptor agonism.

-

Aromatic Substitution: The 5-methoxy group is a bioisostere of the 5-hydroxyl group found in many potent dopamine agonists. While the hydroxyl group can form a key hydrogen bond with the receptor, the methoxy group can still participate in favorable interactions and often improves metabolic stability and brain penetration.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its structural relationship to a clinically important dopamine agonist. Based on robust SAR data from the 2-aminotetralin class and the detailed pharmacology of its direct derivative, Rotigotine, it is predicted to be a potent agonist at dopamine D2-like receptors, with a likely preference for the D3 subtype. It is also expected to exhibit moderate affinity for the 5-HT1A receptor.

To definitively establish its receptor binding profile, comprehensive in vitro pharmacological studies are warranted. These would include radioligand binding assays against a broad panel of CNS receptors and functional assays to determine the nature of its activity at its primary targets. Such data would not only confirm the predictions made in this guide but also provide valuable insights for the design of novel dopaminergic and serotonergic agents with tailored pharmacological profiles for the treatment of various neuropsychiatric and neurodegenerative disorders.

References

-

Scheller, D., Ullmer, C., Berkels, R., Ghorbani, M., & Grunwald, T. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's archives of pharmacology, 379(1), 73–86. [Link]

-

Wood, M., et al. (2009). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology, 157(3), 436-445. [Link]

Sources

Spectroscopic Data of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide offers a detailed analysis of the spectral features, aiding in the structural elucidation and characterization of this important molecule.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure combines a methoxy-substituted tetralin core with a secondary propyl amine, bestowing upon it specific chemical properties that are of interest in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide will present a detailed, albeit predicted, spectroscopic analysis based on the known chemical structure and established principles of spectroscopic interpretation for its constituent functional groups.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of this compound with atom numbering that will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR data for the title compound.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer for data acquisition.[1][2]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.10 | t | 1H | H-7 | Aromatic proton coupled to H-6 and H-8. |

| ~6.70 | d | 1H | H-6 | Aromatic proton ortho to the methoxy group, coupled to H-7. |

| ~6.65 | d | 1H | H-8 | Aromatic proton coupled to H-7. |

| ~3.80 | s | 3H | -OCH₃ | Singlet for the methoxy group protons. |

| ~3.00-2.50 | m | 7H | H-1, H-2, H-4, -NH-CH₂- | Complex multiplet for the aliphatic ring protons and the methylene protons of the N-propyl group adjacent to the nitrogen. |

| ~1.80-1.60 | m | 2H | -CH₂-CH₃ | Multiplet for the methylene protons of the N-propyl group. |

| ~1.50 | br s | 1H | -NH- | Broad singlet for the secondary amine proton. |

| ~0.95 | t | 3H | -CH₂-CH₃ | Triplet for the terminal methyl group of the N-propyl group. |

Interpretation:

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring. The methoxy group protons will appear as a characteristic singlet around 3.80 ppm. The aliphatic protons of the tetralin ring and the N-propyl group will give rise to a series of complex multiplets in the upfield region. The secondary amine proton is expected to be a broad singlet, a characteristic feature due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~157.0 | C-5 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~138.0 | C-9 | Quaternary aromatic carbon. |

| ~127.0 | C-10 | Quaternary aromatic carbon. |

| ~126.5 | C-7 | Aromatic CH carbon. |

| ~120.0 | C-8 | Aromatic CH carbon. |

| ~107.0 | C-6 | Aromatic CH carbon ortho to the methoxy group. |

| ~55.0 | -OCH₃ | Methoxy carbon. |

| ~52.0 | C-2 | Carbon bearing the amine group. |

| ~49.0 | -NH-CH₂- | Methylene carbon of the N-propyl group adjacent to the nitrogen. |

| ~30.0 | C-4 | Aliphatic CH₂ carbon. |

| ~29.0 | C-1 | Aliphatic CH₂ carbon. |

| ~25.0 | C-3 | Aliphatic CH₂ carbon. |

| ~23.0 | -CH₂-CH₃ | Methylene carbon of the N-propyl group. |

| ~11.5 | -CH₂-CH₃ | Terminal methyl carbon of the N-propyl group. |

Interpretation:

The downfield region of the spectrum will be dominated by the signals from the aromatic carbons. The carbon attached to the methoxy group (C-5) will be the most deshielded among the aromatic carbons. The aliphatic carbons of the tetralin ring and the N-propyl group will appear in the upfield region. The carbon attached to the nitrogen (C-2) will be deshielded relative to the other aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates or prepare a KBr pellet if the sample is a solid.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Process the interferogram to obtain the transmittance or absorbance spectrum.

IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3350-3310 | Weak-Medium | N-H stretch | Secondary Amine |

| ~3100-3000 | Medium | Aromatic C-H stretch | Aromatic Ring |

| ~2960-2850 | Strong | Aliphatic C-H stretch | Alkanes |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1580-1650 | Medium | N-H bend | Secondary Amine |

| ~1250 | Strong | Asymmetric C-O-C stretch | Aryl-alkyl ether |

| ~1040 | Medium | Symmetric C-O-C stretch | Aryl-alkyl ether |

| ~1250-1020 | Medium-Weak | C-N stretch | Aliphatic Amine |

| ~910-665 | Broad | N-H wag | Secondary Amine |

Interpretation:

The IR spectrum will exhibit a weak to medium intensity band in the 3350-3310 cm⁻¹ region, characteristic of the N-H stretching vibration of a secondary amine.[3][4][5] Strong C-H stretching bands below 3000 cm⁻¹ will confirm the presence of the aliphatic portions of the molecule, while weaker C-H stretches above 3000 cm⁻¹ are indicative of the aromatic ring. The presence of the aromatic ring is further supported by C=C stretching vibrations around 1600 and 1480 cm⁻¹. A strong absorption around 1250 cm⁻¹ is expected for the asymmetric C-O-C stretching of the aryl-alkyl ether.[6] The C-N stretching of the aliphatic amine will likely appear in the 1250-1020 cm⁻¹ region.[4] A broad N-H wagging band may be observed in the fingerprint region.[4][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) to generate charged fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum.

MS Data and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Rationale |

| 219 | [M]⁺ | Molecular ion. The odd molecular weight is consistent with the nitrogen rule for a compound with one nitrogen atom.[3][8][9][10] |

| 176 | [M - C₃H₇]⁺ | Loss of the propyl group via alpha-cleavage. |

| 161 | [M - C₃H₇N]⁺ | Loss of the N-propylamine side chain. |

| 148 | [C₁₀H₁₂O]⁺ | Tetralin fragment with the methoxy group. |

| 133 | [C₉H₉O]⁺ | Further fragmentation of the methoxy-tetralin core. |

| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage on the other side of the nitrogen, resulting in a propylamino fragment.[9] |

Interpretation:

The molecular ion peak is expected at m/z 219, corresponding to the molecular weight of the compound. The presence of an odd-numbered molecular ion is a strong indication of a molecule containing an odd number of nitrogen atoms, in this case, one.[3][8][9][10] The most significant fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[3][9] This would lead to the formation of a stable iminium ion. For this molecule, alpha-cleavage can result in the loss of the propyl group (m/z 176) or cleavage within the tetralin ring. Fragmentation of the tetralin ring itself is also expected, leading to characteristic ions.

Caption: Proposed key fragmentation pathways in the mass spectrum.

Conclusion

This technical guide has provided a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. The analysis of the expected spectral features, based on the known chemical structure and established spectroscopic principles, serves as a valuable resource for the identification and characterization of this compound. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data. This comprehensive guide is intended to support researchers and scientists in their work with this and structurally related molecules.

References

- 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20).

- IR Spectroscopy Tutorial: Amines. (n.d.).

- Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog. (2026, January 8).

- Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (2019, May 1).

- THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS - Canadian Science Publishing. (n.d.).

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).

- 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Retrieved from a publicly available research document.

- Comparison between unimolecular gas phase pyrolysis and electron impact fragmentation. Part I. The mass spectra of tetralin and some related heterocycles - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).

- N-Isopropyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR spectrum - ChemicalBook. (n.d.).

- Comparison between unimolecular gas phase pyrolysis and electron impact fragmentation. Part I. The mass spectra of tetralin and some related heterocycles - RSC Publishing. (n.d.).

- N-Isopropyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- Structure and Dissociation Pathways of Protonated Tetralin (1,2,3,4-Tetrahydronaphthalene) | The Journal of Physical Chemistry A - ACS Publications. (2017, June 2).

- Structure and Dissociation Pathways of Protonated Tetralin (1,2,3,4-Tetrahydronaphthalene). (2017, June 22).

- 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes. (n.d.).

- 1,2,3,4-Tetrahydronaphthalene - SpectraBase. (n.d.).

- 1,2,3,4-Tetrahydronaphthalene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- Contents - The Royal Society of Chemistry. (n.d.).

- 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... - ResearchGate. (n.d.).

- 5-Methoxy-1-tetralone - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- GCMS Section 6.15 - Whitman People. (n.d.).

- 2-Aminotetralin-2-carboxylic acid | C11H13NO2 | CID 235533 - PubChem - NIH. (n.d.).

- propylamine low high resolution 1H proton nmr spectrum of propanamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. (n.d.).

- (a) Mesomeric structure of aryl-methoxy group, (b) IR Spectrum of H-4... - ResearchGate. (n.d.).

- Video: Mass Spectrometry of Amines - JoVE. (2023, April 30).

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- 2-Aminotetralin | C10H13N | CID 34677 - PubChem - NIH. (n.d.).

- Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC - NIH. (n.d.).

- N-PROPYLAMINE HYDROCHLORIDE(556-53-6) 13C NMR spectrum - ChemicalBook. (n.d.).

- FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts - Insubria. (2012, September 19).

- Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - ACS Publications - American Chemical Society. (n.d.).

- 2-Aminotetralin - Wikipedia. (n.d.).

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, September 30).

- N-Propylaniline(622-80-0) 1H NMR spectrum - ChemicalBook. (n.d.).

- 1,2,3,4-Tetrahydro-1-naphthol(529-33-9) 1H NMR spectrum - ChemicalBook. (n.d.).

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.).

- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.).

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000258). (n.d.).

- Propylamine(107-10-8) 1H NMR spectrum - ChemicalBook. (n.d.).

- 5-Methoxytetralone | C11H12O2 | CID 36620 - PubChem - NIH. (n.d.).

- Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube. (2017, July 7).

- 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine - Doc Brown's Chemistry. (n.d.).

- Organic Chemistry - Spectroscopy - 1-Amino-2-methoxybenzene - YouTube. (2017, July 7).

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000022) - Human Metabolome Database. (n.d.).

- Naphthalene, 1,2,3,4-tetrahydro- - the NIST WebBook. (n.d.).

- IR Spectroscopy Tutorial: Aromatics. (n.d.).

- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. (2013, January 24).

Sources

- 1. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Mass Spectrometry of Amines [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine potential therapeutic targets

An In-depth Technical Guide on the Potential Therapeutic Targets of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular pharmacology and potential therapeutic applications of this compound, a potent and selective serotonin receptor agonist. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, outlines key experimental methodologies for its investigation, and discusses its potential as a therapeutic agent.

Introduction and Chemical Identity

This compound, a compound belonging to the aminotetralin class, is a chiral molecule with significant activity within the central nervous system. Due to the complexity of its chemical name, it is more commonly referred to in scientific literature by various synonyms.

| Identifier | Name |

| IUPAC Name | This compound |

| Common Name | 5-MeO-DPAT |

| Synonym | 5-Methoxy-N,N-dipropyl-2-aminotetralin |

This compound is a structural analog of 8-OH-DPAT, a well-characterized and widely used 5-HT1A receptor agonist. The key structural features of 5-MeO-DPAT, including the methoxy group at the 5-position and the N-propyl group on the amine, contribute to its high affinity and selectivity for its primary molecular target.

Primary Therapeutic Target: The 5-HT1A Receptor

The principal therapeutic target of this compound is the serotonin 1A (5-HT1A) receptor . This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is widely expressed in the central nervous system, with particularly high densities in the hippocampus, septum, amygdala, and raphe nuclei. Its endogenous ligand is serotonin (5-hydroxytryptamine).

Binding Affinity and Selectivity

This compound is a potent and selective 5-HT1A receptor agonist. It exhibits high affinity for this receptor, with reported Ki values in the low nanomolar range. Its selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and other neurotransmitter receptors is a key feature that makes it a valuable tool for research and a potential therapeutic agent with a favorable side-effect profile.

Mechanism of Action and Downstream Signaling

As a 5-HT1A receptor agonist, this compound mimics the action of serotonin at this receptor. The 5-HT1A receptor is coupled to inhibitory Gi/o proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G protein. This initiates a cascade of intracellular signaling events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability. It can also involve the inhibition of voltage-gated Ca2+ channels.

Figure 1: Signaling pathway of 5-MeO-DPAT at the 5-HT1A receptor.

Potential Therapeutic Indications

The activation of 5-HT1A receptors by this compound has significant implications for the treatment of various neuropsychiatric disorders.

-

Anxiety and Depression: The anxiolytic and antidepressant effects of 5-HT1A receptor agonists are well-documented. By acting on presynaptic 5-HT1A autoreceptors in the raphe nuclei, these agonists can reduce the firing rate of serotonergic neurons, leading to a decrease in serotonin release in projection areas. Postsynaptically, they can directly modulate neuronal activity in limbic areas involved in mood and emotion.

-

Parkinson's Disease: 5-HT1A receptor agonists have shown promise in the treatment of L-DOPA-induced dyskinesia in Parkinson's disease. The precise mechanism is still under investigation but is thought to involve the modulation of dopamine release and signaling in the basal ganglia.

-

Other Potential Applications: Research has also explored the potential of 5-HT1A agonists in the treatment of other conditions, including pain, substance use disorders, and cognitive deficits.

Experimental Protocols for Investigation

The following are standard experimental protocols for characterizing the interaction of this compound with the 5-HT1A receptor.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the compound for the 5-HT1A receptor.

Objective: To quantify the affinity of 5-MeO-DPAT for the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT.

-

Non-specific binding control: Serotonin (5-HT) at a high concentration.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the cell membranes, [3H]8-OH-DPAT, and either the test compound, buffer (for total binding), or excess 5-HT (for non-specific binding).

-

Incubate at room temperature for a specified time to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the Ki value using competitive binding analysis software.

Figure 2: Workflow for a radioligand binding assay.

Functional Assay: cAMP Measurement

This assay measures the functional activity (EC50 and intrinsic activity) of the compound by quantifying its effect on cAMP levels.

Objective: To determine the potency and efficacy of 5-MeO-DPAT as a 5-HT1A receptor agonist.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture medium and reagents.

Procedure:

-

Plate the cells in a 96-well plate and grow to confluency.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add varying concentrations of this compound to the cells.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Plot the dose-response curve and determine the EC50 and intrinsic activity relative to a full agonist like serotonin.

Summary and Future Directions

This compound is a valuable pharmacological tool for studying the 5-HT1A receptor and holds promise as a lead compound for the development of novel therapeutics for a range of CNS disorders. Its high affinity and selectivity for the 5-HT1A receptor make it an attractive candidate for further investigation.

Future research should focus on:

-

In vivo characterization: Evaluating its pharmacokinetic profile, brain penetration, and efficacy in animal models of anxiety, depression, and Parkinson's disease.

-

Off-target screening: Comprehensive screening against a broad panel of receptors and enzymes to fully characterize its selectivity and potential for side effects.

-

Structural studies: Co-crystallization with the 5-HT1A receptor to understand the molecular basis of its high-affinity binding.

This in-depth understanding of the molecular pharmacology of this compound will be crucial for its successful translation from a research tool to a clinically effective therapeutic agent.

References

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine in vitro metabolic stability

An In-Depth Technical Guide to the In Vitro Metabolic Stability of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

Foreword

As a Senior Application Scientist, this guide is designed to provide drug development professionals with a comprehensive framework for evaluating the in vitro metabolic stability of this compound. The principles and protocols detailed herein are grounded in established methodologies to ensure scientific rigor and reproducibility. Understanding a compound's metabolic fate is a cornerstone of preclinical development, directly influencing its pharmacokinetic profile and potential for clinical success. This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to design, execute, and interpret metabolic stability studies with confidence.

Introduction: The Critical Role of Metabolic Stability

This compound is a chiral aminotetralin derivative. The metabolic stability of such a new chemical entity (NCE) is a critical determinant of its therapeutic potential. In vitro metabolic stability assays are fundamental in early drug discovery to predict in vivo hepatic clearance, estimate pharmacokinetic parameters like half-life, and guide structure-activity relationship (SAR) optimization.[1][2][3] Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable might accumulate to toxic levels.

This guide will focus on the two most prevalent in vitro systems for assessing hepatic metabolism:

-

Liver Microsomes: Subcellular fractions rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[1][4]

-

Hepatocytes: Intact, viable liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more holistic view of hepatic clearance.[5][6][7]

Predicted Metabolic Pathways

The structure of this compound presents several moieties susceptible to metabolic transformation by hepatic enzymes.

-

Phase I Metabolism (Functionalization): Primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, these reactions introduce or expose functional groups.[8][9]

-

O-Demethylation: The methoxy group (-OCH₃) is a common site for CYP-mediated metabolism, particularly by the CYP2D6 isoform, yielding a phenolic metabolite.[10][11]

-

N-Dealkylation: The N-propyl group is susceptible to removal, a reaction catalyzed by multiple CYP isoforms (e.g., CYP3A4, CYP2C19, CYP2B6), resulting in a primary amine.[12][13]

-

Oxidative Deamination: The amine functionality can be removed by both CYPs and Monoamine Oxidases (MAOs), converting the amine to a ketone.[10][14]

-

Hydroxylation: The aromatic or aliphatic rings may undergo hydroxylation.

-

-

Phase II Metabolism (Conjugation): The functional groups introduced during Phase I can be conjugated with endogenous molecules to increase water solubility and facilitate excretion.

-

Glucuronidation: The hydroxyl group formed from O-demethylation is a prime substrate for UDP-glucuronosyltransferases (UGTs).[12]

-

In Vitro Experimental Systems: A Comparative Overview

The choice of in vitro system is dictated by the specific questions being asked.

| Feature | Liver Microsomes | Suspension Hepatocytes |

| Enzyme Complement | Phase I (CYPs, FMOs) | Phase I & Phase II (CYPs, UGTs, SULTs, etc.)[5][6] |

| Cofactors | Must be added externally (e.g., NADPH)[15][16] | Endogenously present and regenerating |

| Cellular Structure | Vesicles of endoplasmic reticulum | Intact cell with membrane barrier |

| Primary Use Case | High-throughput screening for Phase I metabolic lability[4] | "Gold standard" for predicting total hepatic clearance[5][7] |

| Complexity | Relatively simple, cost-effective | More complex, requires careful cell handling |

| Key Output | Phase I intrinsic clearance | Total intrinsic clearance (Phase I + Phase II) |

Experimental Protocol: Microsomal Stability Assay

This assay quantifies the disappearance of the parent compound due to Phase I metabolism in liver microsomes.[15][17]

Materials & Reagents

-

Pooled Liver Microsomes (Human, Rat, Dog, etc.)

-

This compound (Test Compound)

-

Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

-

NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)[15][17]

-

Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

-

Internal Standard (IS) solution in organic solvent (e.g., Acetonitrile or Methanol)

-

96-well incubation and collection plates

-

Incubator/shaker set to 37°C

Step-by-Step Methodology

-

Prepare Stock Solutions: Dissolve the test compound and controls in DMSO to create concentrated stock solutions (e.g., 10 mM).[17]

-

Prepare Working Solutions: Dilute the stock solutions in buffer to an intermediate concentration.

-

Prepare Reaction Mixture: In the incubation plate, combine the phosphate buffer and liver microsomes (e.g., final concentration of 0.5 mg/mL).[16] Pre-incubate this mixture at 37°C for 5-10 minutes.

-

Initiate Reaction: Add the test compound working solution to the microsome mixture to achieve the final desired concentration (e.g., 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system.[15] For negative controls, substitute the NADPH system with buffer.[17]

-

Time-Point Sampling: Incubate the plate at 37°C with shaking.[17] At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold organic solvent with the internal standard to terminate the reaction and precipitate proteins.[4][15]

-

Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.[4]

Microsomal Stability Workflow Diagram

Experimental Protocol: Hepatocyte Stability Assay

This assay measures the disappearance of the parent compound in a suspension of hepatocytes, accounting for both Phase I and Phase II metabolism as well as cellular uptake.[5]

Materials & Reagents

-

Cryopreserved Hepatocytes (Human, Rat, etc.)

-

Hepatocyte Incubation Medium (e.g., Williams Medium E)[18]

-

This compound (Test Compound)

-

Control Compounds (e.g., 7-Hydroxycoumarin for Phase II, Midazolam for Phase I)

-

Internal Standard (IS) solution in organic solvent

-

Non-coated incubation plates

-

CO₂ Incubator with orbital shaker set to 37°C

Step-by-Step Methodology

-

Thaw Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath according to the supplier's protocol. Determine cell viability and concentration.

-

Prepare Cell Suspension: Dilute the thawed hepatocytes in pre-warmed incubation medium to the desired final cell density (e.g., 0.5-1.0 million viable cells/mL).[18][19]

-

Pre-incubation: Place the hepatocyte suspension in the incubator on an orbital shaker to allow the cells to equilibrate for 15-20 minutes.[7]

-

Initiate Reaction: Add the test compound working solution to the cell suspension to achieve the final concentration (e.g., 1 µM).

-

Time-Point Sampling: Incubate the plate at 37°C in a CO₂ atmosphere with gentle shaking.[7] At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension into a collection plate containing ice-cold organic solvent with the internal standard.[5][7]

-

Sample Processing: Vortex and centrifuge the collection plate to pellet cell debris and precipitated proteins.

-

Analysis: Transfer the supernatant for LC-MS/MS analysis.[7]

Hepatocyte Stability Workflow Diagram

Data Analysis and Interpretation

The goal of data analysis is to determine the rate of disappearance of the parent compound, from which key stability parameters are derived.

Calculation of In Vitro Half-Life (t½)

The concentration of the test compound at each time point is determined by the peak area ratio (Compound Area / Internal Standard Area) from the LC-MS/MS analysis.

-

Calculate the percent of the parent compound remaining at each time point relative to the zero-minute time point.

-

Plot the natural logarithm (ln) of the percent remaining versus time.[5][16]

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Slope = -k

-

-

The in vitro half-life (t½) is calculated from the rate constant:

-

t½ = 0.693 / k

-

Calculation of Intrinsic Clearance (CLint)

Intrinsic clearance (CLint) describes the maximal metabolic capacity of the liver for a compound.[2] It is calculated from the half-life and the specific conditions of the assay.

-

For Microsomal Stability:

CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein) * 1000

-

For Hepatocyte Stability:

CLint (µL/min/10⁶ cells) = (0.693 / t½) * (mL incubation / 10⁶ hepatocytes) * 1000[18]

Data Presentation

Results should be tabulated clearly to allow for easy comparison between compounds and across species.

| Compound | Assay System | t½ (min) | CLint | Stability Classification |

| This compound | Human Liver Microsomes | 25 | 55.4 µL/min/mg | Moderate |

| This compound | Human Hepatocytes | 48 | 28.9 µL/min/10⁶ cells | Moderate |

| Verapamil (Control) | Human Liver Microsomes | < 5 | > 277 µL/min/mg | High Clearance |

| Midazolam (Control) | Human Hepatocytes | 18 | 77.0 µL/min/10⁶ cells | High Clearance |

Note: Data presented are hypothetical and for illustrative purposes only.

The calculated CLint values are invaluable for in vitro-in vivo extrapolation (IVIVE), where they are scaled using physiological parameters (e.g., liver weight, hepatocellularity) to predict the hepatic clearance in humans.[2][19]

Conclusion: A Foundation for Preclinical Success

The systematic in vitro evaluation of metabolic stability is a non-negotiable step in modern drug discovery. By employing the robust protocols for microsomal and hepatocyte stability outlined in this guide, researchers can generate critical data for this compound. This information provides early insights into its likely human pharmacokinetics, informs decisions regarding candidate selection, and lays a scientifically sound foundation for further preclinical and clinical development.

References

-

AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

-

protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 2024. Available from: [Link]

-

Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

-

Marques, C. F., Pinheiro, P. F., & Justino, G. C. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(2), 102222. Available from: [Link]

-

Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

-

Domainex. Hepatocyte Stability Assay. Available from: [Link]

-

AxisPharm. Hepatocyte Stability Assay Test. Available from: [Link]

-

Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

-

Wernevik, J., Gieth, K., & Sjöstedt, N. (2020). Protocol for the Human Liver Microsome Stability Assay. In In Vitro ADMETox Methods (pp. 131-144). Humana, New York, NY. Available from: [Link]

-

BioDuro. ADME Hepatocyte Stability Assay. Available from: [Link]

-

Semantic Scholar. Strategies for using in vitro screens in drug metabolism. Available from: [Link]

-